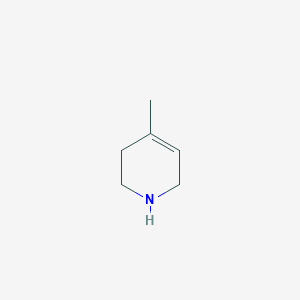

4-Methyl-1,2,3,6-tetrahydropyridine

描述

4-Methyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to neurotoxic compounds and its applications in scientific research, particularly in the study of neurodegenerative diseases like Parkinson’s disease .

准备方法

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,3,6-tetrahydropyridine can be synthesized through the partial reduction of pyridinium salts. One common method involves the treatment of N-methylpyridinium with borohydride reagents . Another approach includes a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been used to establish the tetrahydropyridine ring system .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research applications. The production typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .

化学反应分析

Types of Reactions: 4-Methyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium (MPP+), a neurotoxic metabolite.

Reduction: Partial reduction of pyridinium salts using borohydride reagents.

Substitution: Various substituents can be introduced onto the tetrahydropyridine ring system, affecting its pharmacological properties.

Major Products: The major product formed from the oxidation of this compound is 1-methyl-4-phenylpyridinium (MPP+), which is known for its neurotoxic effects .

科学研究应用

4-Methyl-1,2,3,6-tetrahydropyridine is widely used in scientific research, particularly in the study of neurodegenerative diseases. Its applications include:

Neurological Research: The compound is used to induce Parkinson’s disease-like symptoms in animal models, helping researchers study the disease’s pathology and potential treatments.

Pharmacological Studies: It serves as a model compound to investigate the effects of neurotoxins on dopaminergic neurons.

Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用机制

4-Methyl-1,2,3,6-tetrahydropyridine itself is not directly harmful but is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in glial cells . MPP+ selectively targets and destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson’s disease . This process involves interference with complex I of the electron transport chain, causing cell death and the buildup of free radicals .

相似化合物的比较

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin that induces Parkinson’s disease-like symptoms.

6-Hydroxydopamine (6-OHDA): Another neurotoxin used to create animal models of Parkinson’s disease.

Rotenone: A mitochondrial toxin that also induces Parkinson’s disease-like symptoms in animal models.

Uniqueness: 4-Methyl-1,2,3,6-tetrahydropyridine is unique due to its specific metabolic pathway leading to the formation of MPP+, which selectively targets dopaminergic neurons. This specificity makes it a valuable tool in neurological research and drug development .

生物活性

4-Methyl-1,2,3,6-tetrahydropyridine (4-MTHP) is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly in relation to neurotoxicity and potential therapeutic applications. Its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) raises significant interest in understanding its pharmacological properties and mechanisms of action.

4-MTHP is characterized by the following chemical attributes:

- Molecular Formula : CHN

- Molecular Weight : 99.16 g/mol

- Structure : The compound features a tetrahydropyridine ring with a methyl group at the 4-position.

Research indicates that 4-MTHP shares some neurotoxic properties with MPTP. MPTP is known to be metabolized by monoamine oxidase (MAO), leading to the formation of the toxic metabolite 1-methyl-4-phenylpyridinium (MPP), which selectively destroys dopaminergic neurons in the substantia nigra and induces parkinsonism in humans and primates .

Mechanism of Neurotoxicity

The mechanism through which 4-MTHP exerts its neurotoxic effects may involve:

- Oxidative Stress : Similar to MPTP, 4-MTHP may lead to increased oxidative stress within neurons due to the generation of reactive oxygen species (ROS) following MAO-mediated metabolism.

- Metal Dyshomeostasis : The interaction with redox-active metals (e.g., iron) has been implicated in the neurotoxic effects observed in models of Parkinson's disease .

Biological Activity Overview

The biological activities associated with 4-MTHP can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotoxicity | Induces cell death in dopaminergic neurons through oxidative stress mechanisms. |

| MAO Substrate | Acts as a substrate for monoamine oxidase, leading to toxic metabolite formation. |

| Potential Therapeutic Effects | Some derivatives exhibit anti-inflammatory and antioxidant properties. |

Case Studies and Research Findings

- Neurotoxic Analog Studies : In studies comparing various tetrahydropyridine analogs, including 4-MTHP, it was found that several compounds were neurotoxic when oxidized by MAO. These findings suggest that while 4-MTHP may have therapeutic potential, caution is warranted due to its neurotoxic effects .

- Animal Models : Experiments using primate models have demonstrated that systemic administration of MPTP leads to parkinsonism, highlighting the relevance of studying similar compounds like 4-MTHP in understanding neurodegenerative diseases .

Pharmacological Potential

Despite its neurotoxic properties, there is ongoing research into the pharmacological potential of tetrahydropyridines. Some derivatives have shown promise as:

- Antioxidants : Compounds derived from tetrahydropyridine structures may exhibit antioxidant activity, potentially mitigating oxidative damage in cells .

- Anti-inflammatory Agents : Certain analogs have been investigated for their ability to reduce inflammation, which is a key component in many neurodegenerative diseases.

属性

IUPAC Name |

4-methyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGVOANXLNJMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411834 | |

| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-50-8 | |

| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 4-Methyl-1,2,3,6-tetrahydropyridine in organic synthesis?

A1: this compound serves as a versatile intermediate in synthesizing various compounds, including alkaloids found in nature. One study highlights its use in creating (±)-Hippocasine and (±)-epi-Hippodamine, alkaloids found in ladybird beetles []. This synthesis leverages allylboration and intramolecular metathesis reactions. Another study demonstrates its oxidation to form 1-Formylamino-substituted Alkan-3-ones [, ].

Q2: Are there any pharmaceutical applications of this compound derivatives?

A2: Yes, derivatives of this compound have demonstrated pharmacological activity. Specifically, N-(2-Guanidinoethyl)-4-methyl-1,2,3,6-tetrahydropyridine sulfate (Guanacline) has been studied for its antihypertensive properties, particularly its effects as a sympathetic nerve blocking agent [, ].

Q3: What is the role of potassium borohydride (KBH4) in reactions involving this compound derivatives?

A3: One study focuses on synthesizing 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine and other related compounds []. Researchers compared the effectiveness of KBH4 and sodium borohydride (NaBH4) in reducing pyridinium salts to form the desired tetrahydropyridine derivatives. The study concludes that KBH4 offers several advantages over NaBH4, including lower cost, milder reaction conditions, and improved yields, especially for compounds containing nitro or cyano groups [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。